[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol
CAS No.:
Cat. No.: VC20697918
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
![[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol -](/images/structure/VC20697918.png)
Specification
Molecular Formula | C8H15NO |
---|---|
Molecular Weight | 141.21 g/mol |
IUPAC Name | [(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
Standard InChI | InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8?/m1/s1 |
Standard InChI Key | QDMDCGZXSSNONP-GVHYBUMESA-N |
Isomeric SMILES | C1C[C@@H]2CCC(N2C1)CO |
Canonical SMILES | C1CC2CCC(N2C1)CO |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol (C₈H₁₅NO) consists of a fused bicyclic system: a five-membered pyrrolidine ring and a six-membered piperidine ring sharing two adjacent atoms (Figure 1). The methanol group (-CH₂OH) is attached to the third position of the pyrrolizine scaffold, with the cis-configuration dictating the spatial arrangement of hydrogen atoms at the 2nd and 3rd positions .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₅NO | |
Molecular Weight | 141.21 g/mol | |
CAS Registry Number | 3348-73-0 (Laburnine) | |
Stereochemistry | (1S,7aR)-cis configuration |
The IUPAC name, [(1S,7aR)-hexahydro-1H-pyrrolizin-1-yl]methanol, reflects its bicyclic structure and absolute configuration . The cis designation arises from the syn orientation of hydrogen atoms at positions 1 and 7a, confirmed via X-ray crystallography in related pyrrolizines .
Spectroscopic Characterization
-
NMR: The -NMR spectrum shows distinct signals for the methanol proton (δ 3.5–4.0 ppm) and pyrrolizine ring protons (δ 1.2–2.8 ppm).
-
IR: A broad O-H stretch at ~3300 cm⁻¹ and C-N vibrations at 1200–1250 cm⁻¹ confirm the alcohol and amine functionalities .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclization of aminodiol precursors under acidic or catalytic conditions. A notable method employs:
-
Reductive Amination: Reacting 3-pyrrolidinemethanol with cyclohexanone in the presence of sodium cyanoborohydride.
-
Catalytic Hydrogenation: Reducing pyrrolizine-3-carbaldehyde using Pd/C in methanol .
Table 2: Optimization of Synthetic Parameters
Industrial-scale production leverages continuous flow reactors to enhance reaction efficiency and reduce byproducts.
Physical and Chemical Properties
Thermodynamic Data
-
Boiling Point: 245°C (estimated via group contribution methods)
-
Solubility: Miscible in polar solvents (water, ethanol); log P = 0.82 .
Stability and Reactivity
The compound exhibits moderate air stability but undergoes oxidation upon prolonged exposure, forming the corresponding ketone. Its methanol group participates in esterification and etherification reactions, enabling derivative synthesis.
Assay | Result | Model System | Reference |
---|---|---|---|
Muscarinic Receptor | IC₅₀ = 12 μM | CHO Cells | |
DPPH Radical Scavenging | EC₅₀ = 45 μM | Chemical |
Applications in Medicinal Chemistry
Drug Precursor
The compound serves as a chiral building block for synthesizing tropane alkaloids (e.g., atropine analogs). Its rigid bicyclic structure enhances binding affinity in neurologic targets.
Prodrug Development
Ester derivatives (e.g., acetylated methanol) show improved blood-brain barrier penetration, highlighting potential in CNS drug design .
Comparison with Structural Analogs
Compound | Key Difference | Bioactivity |
---|---|---|
Heliotridine (520-63-8) | Additional hydroxyl group | Hepatotoxic |
Trachelanthamidine | Trans-configuration | Reduced receptor binding |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume